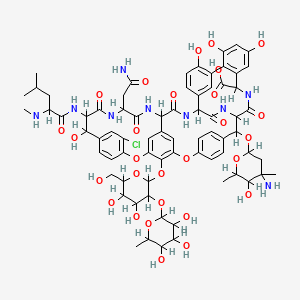
Methyl Raloxifene 4'-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves multiple steps, including the acetylation of glycopyranuronate and the subsequent coupling with Methyl Raloxifene . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the acetylation and coupling reactions .
Chemical Reactions Analysis
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the acetyl groups, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is utilized in various scientific research applications, including:
Chemistry: It serves as a model compound for studying the behavior of glucuronide analogues.
Biology: Researchers use it to investigate the metabolic pathways and interactions of glucuronide derivatives.
Medicine: It is studied for its potential effects on estrogen receptors and its role in hormone replacement therapies.
Industry: The compound is used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) involves its interaction with estrogen receptors. It acts as a selective estrogen receptor modulator (SERM), binding to estrogen receptors and modulating their activity . This interaction influences various molecular pathways, including those involved in bone density regulation and cancer cell proliferation .
Comparison with Similar Compounds
Methyl Raloxifene 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate) is unique due to its specific acetylated glycopyranuronate structure. Similar compounds include:
Raloxifene 4’-glucuronide: The parent compound, which lacks the acetyl groups.
Methyl Raloxifene-d4 4’-(2,3,4-Tri-O-acetyl-β-D-glycopyranuronate): A deuterated analogue used for isotope labeling studies.
These compounds share similar biological activities but differ in their specific chemical modifications and applications .
Properties
CAS No. |
174264-51-8 |
|---|---|
Molecular Formula |
C41H43NO13S |
Molecular Weight |
789.8 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6S)-3,4,5-triacetyloxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylate |
InChI |
InChI=1S/C41H43NO13S/c1-23(43)51-35-36(52-24(2)44)38(53-25(3)45)41(55-37(35)40(48)49-4)54-30-15-10-27(11-16-30)39-33(31-17-12-28(46)22-32(31)56-39)34(47)26-8-13-29(14-9-26)50-21-20-42-18-6-5-7-19-42/h8-17,22,35-38,41,46H,5-7,18-21H2,1-4H3/t35-,36-,37-,38+,41+/m0/s1 |
InChI Key |
YOEQAMVJFMUTCG-VNHHXXGGSA-N |
Isomeric SMILES |
CC(=O)O[C@H]1[C@@H]([C@H](O[C@H]([C@@H]1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2=CC=C(C=C2)C3=C(C4=C(S3)C=C(C=C4)O)C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)C(=O)OC)OC(=O)C |
Synonyms |
4-[6-Hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyllO-acetyl β-D-glucopyranosiduronic Acid Methyl Ester 2,3,4-Triacteate; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


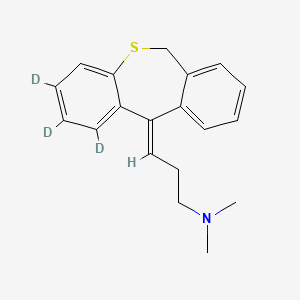
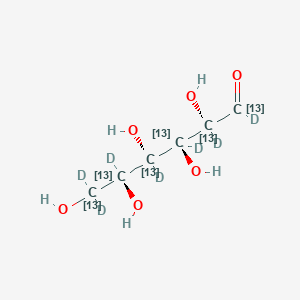
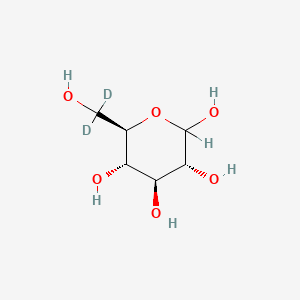
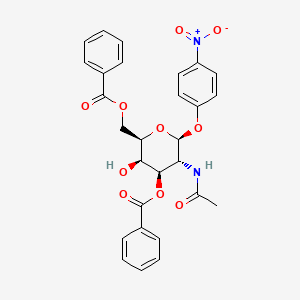
![Threonine, L-, [3H(G)]](/img/structure/B1147157.png)
